3-(Benzenesulfonyl)-1-(1-benzylpyrrolidin-3-yl)indole
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Overview
Description
3-(Benzenesulfonyl)-1-(1-benzylpyrrolidin-3-yl)indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzenesulfonyl group and a benzylpyrrolidinyl group attached to an indole core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-1-(1-benzylpyrrolidin-3-yl)indole typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Core: Starting from a suitable precursor such as aniline or its derivatives, the indole core can be synthesized through Fischer indole synthesis or other methods.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using reagents like benzenesulfonyl chloride in the presence of a base.
Attachment of the Benzylpyrrolidinyl Group: The benzylpyrrolidinyl group can be attached through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-1-(1-benzylpyrrolidin-3-yl)indole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-1-(1-benzylpyrrolidin-3-yl)indole would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The benzenesulfonyl and benzylpyrrolidinyl groups may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Benzenesulfonyl)-1-(1-benzylpyrrolidin-3-yl)pyrrole: Similar structure but with a pyrrole core instead of indole.
3-(Benzenesulfonyl)-1-(1-benzylpyrrolidin-3-yl)benzene: Similar structure but with a benzene core instead of indole.
Uniqueness
3-(Benzenesulfonyl)-1-(1-benzylpyrrolidin-3-yl)indole is unique due to the presence of both the indole core and the specific substituents, which may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
3-(Benzenesulfonyl)-1-(1-benzylpyrrolidin-3-yl)indole is a compound of significant interest due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C25H24N2O2S and a molecular weight of approximately 424.54 g/mol. Its structure includes an indole moiety linked to a benzenesulfonyl group and a pyrrolidine derivative, which contributes to its biological activity.
Research indicates that this compound functions primarily as a modulator of amyloid-beta peptide production, which is crucial in the pathogenesis of Alzheimer's disease. The compound acts as an inhibitor of β-secretase (BACE1), thereby reducing the formation of amyloid plaques in the brain.
Inhibition of Amyloid-Beta Production
A study highlighted that compounds similar to this compound have demonstrated significant inhibition of amyloid-beta production in vitro. This is critical for the development of therapeutics aimed at Alzheimer's disease, as amyloid plaques are a hallmark of this condition .
Biological Activity and Therapeutic Applications
The biological activity of this compound extends beyond neuroprotection. It has been evaluated for its effects on various cellular pathways, including:
- Neuroprotection : By inhibiting amyloid-beta formation, it may protect neurons from degeneration.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways that contribute to neurodegeneration.
- Cancer Research : Emerging studies suggest that compounds with similar structures may also play roles in cancer therapy by targeting sphingosine kinases, which are involved in cell survival and proliferation .
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
- Alzheimer's Disease Model : In a transgenic mouse model of Alzheimer's disease, treatment with similar indole derivatives resulted in reduced amyloid plaque burden and improved cognitive function .
- Cell Culture Studies : In vitro studies using neuronal cell lines demonstrated that treatment with this compound led to decreased levels of phosphorylated tau protein, another key player in neurodegeneration .
Data Table: Summary of Biological Activities
Properties
CAS No. |
651335-60-3 |
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Molecular Formula |
C25H24N2O2S |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-1-(1-benzylpyrrolidin-3-yl)indole |
InChI |
InChI=1S/C25H24N2O2S/c28-30(29,22-11-5-2-6-12-22)25-19-27(24-14-8-7-13-23(24)25)21-15-16-26(18-21)17-20-9-3-1-4-10-20/h1-14,19,21H,15-18H2 |
InChI Key |
CKFOUPRHOQCFFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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